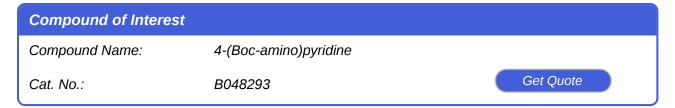


# Spectroscopic Data of 4-(Boc-amino)pyridine: A Technical Guide

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for **4-(Boc-amino)pyridine**, also known as tert-butyl N-(pyridin-4-yl)carbamate. This guide includes tabulated nuclear magnetic resonance (NMR) and infrared (IR) data, detailed experimental protocols, and a workflow visualization for spectroscopic analysis.

### **Summary of Spectroscopic Data**

The structural elucidation of **4-(Boc-amino)pyridine** is critically supported by spectroscopic techniques. The following tables summarize the key quantitative data from 1H NMR, 13C NMR, and IR spectroscopy. This information is vital for the verification of the compound's identity and purity in various research and development applications.

### **Nuclear Magnetic Resonance (NMR) Data**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimentally determined high-resolution spectra for **4-(Boc-amino)pyridine** are not readily available in all public repositories, data from structurally similar compounds, such as tert-butyl (4-methoxyphenyl)carbamate and tert-butyl pyridin-2-ylcarbamate, can be used for predictive analysis.[1]

Table 1: 1H NMR Spectroscopic Data of 4-(Boc-amino)pyridine



Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.3 - 8.5	Doublet	Protons ortho to the pyridine nitrogen
~7.3 - 7.5	Doublet	Protons meta to the pyridine nitrogen
~7.0	Broad Singlet	N-H proton of the carbamate
1.52	Singlet	tert-butyl protons

Table 2: 13C NMR Spectroscopic Data of 4-(Boc-amino)pyridine

Chemical Shift (δ) ppm	Assignment	
~152.9	Carbonyl carbon of the Boc group	
~150.0	Carbons ortho to the pyridine nitrogen	
~146.0	Carbon bearing the Boc-amino group	
~113.0	Carbons meta to the pyridine nitrogen	
~81.0	Quaternary carbon of the tert-butyl group	
~28.2	Methyl carbons of the tert-butyl group	

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-(Boc-amino)pyridine** is characterized by the absorption bands corresponding to the N-H, C-H, C=O, and aromatic C-N and C=C bonds.

Table 3: IR Absorption Data for 4-(Boc-amino)pyridine



Wavenumber (cm-1)	Intensity	Assignment
~3300	Medium	N-H stretch of the carbamate
~2980	Medium	C-H stretch of the tert-butyl group
~1730	Strong	C=O stretch of the carbamate
~1600, ~1540	Medium-Strong	C=C and C=N stretching of the pyridine ring
~1240, ~1160	Strong	C-O stretch of the carbamate

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for solid organic compounds like **4-(Boc-amino)pyridine**.

### **NMR Spectroscopy Protocol**

- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of **4-(Boc-amino)pyridine** in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- 2. Instrument Setup:
- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for 13C NMR.[1]
- 3. Data Acquisition:
- 1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that



covers the expected chemical shift range, and a relaxation delay to ensure quantitative integration if needed.

- 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the 13C isotope.
- 4. Data Processing:
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal (0.00 ppm).

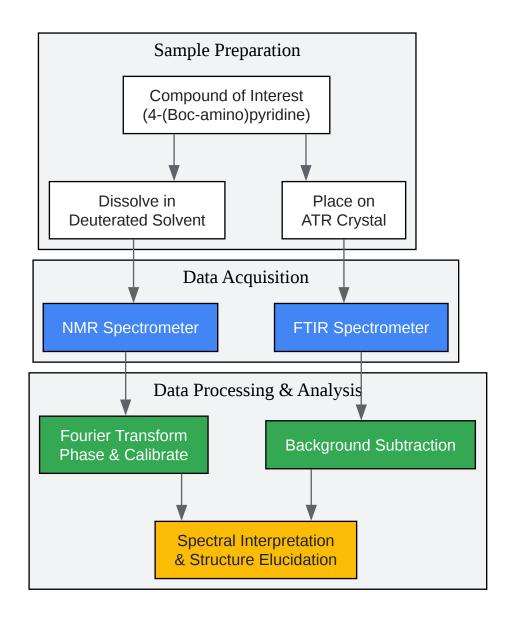
# Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- Place a small amount of solid 4-(Boc-amino)pyridine directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- 2. Instrument Setup:
- Use an FTIR spectrometer equipped with an ATR accessory.
- 3. Data Acquisition:
- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 over a range of 4000 to 400 cm-1.[3]
- 4. Data Processing:
- The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.



## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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General workflow for spectroscopic analysis.

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### References

- 1. rsc.org [rsc.org]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. benchchem.com [benchchem.com]
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